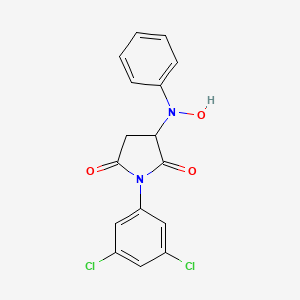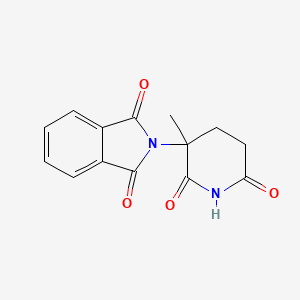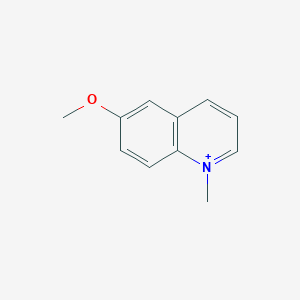
Buciclovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buciclovir is an acyclic guanosine analog with antiviral properties, particularly effective against herpes simplex virus (HSV). It is phosphorylated to its triphosphate form by HSV thymidine kinase in infected cells and acts as a specific inhibitor of the viral DNA polymerase . This compound is primarily used in the treatment of herpesviridae infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Buciclovir can be synthesized via Sharpless asymmetric dihydroxylation of N-allylpyrimidines or N-alkenylpurines. This method produces chiral acyclic nucleosides with two adjacent hydroxyl groups on the side chains in good yields (up to 97%) and excellent enantioselectivities (90-99% ee) .
Industrial Production Methods: The industrial production of this compound involves the catalytic asymmetric synthesis of the compound. This method ensures high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Buciclovir unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.
Reduktion: Reduktion von Carbonylgruppen zurück zu Hydroxylgruppen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zu Carbonyl-haltigen Derivaten führen, während die Reduktion die ursprünglichen Hydroxylgruppen wiederherstellen kann .
Wissenschaftliche Forschungsanwendungen
Buciclovir hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Nukleosidanaloga und deren Reaktionen.
Biologie: Untersucht auf seine Auswirkungen auf die Virusreplikation und zelluläre Prozesse.
Medizin: Zur Behandlung von Herpesviridae-Infektionen eingesetzt und auf sein Potenzial zur Behandlung anderer Virusinfektionen untersucht.
Industrie: Eingesetzt bei der Entwicklung von antiviralen Medikamenten und Therapeutika .
5. Wirkmechanismus
This compound wird in infizierten Zellen durch HSV-Thymidinkinase zu seiner Triphosphatform phosphoryliert. Die Triphosphatform inhibiert die virale DNA-Polymerase und verhindert die Replikation der viralen DNA. Dieser Mechanismus ähnelt dem anderer Guanosinanaloga, wodurch this compound wirksam gegen HSV ist .
Ähnliche Verbindungen:
Acyclovir: Ein weiteres Guanosinanalogon zur Behandlung von Herpesinfektionen.
Valaciclovir: Der L-Valinester von Acyclovir, der für ähnliche Indikationen verwendet wird.
Ganciclovir: Ein antivirales Medikament zur Behandlung von Cytomegalievirus-Infektionen.
Penciclovir: Eine antivirale Creme zur Behandlung von Herpes labialis
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Phosphorylierung durch HSV-Thymidinkinase und seiner starken Inhibition der viralen DNA-Polymerase. Diese Spezifität macht es hochwirksam gegen HSV-Infektionen, mit weniger Nebenwirkungen im Vergleich zu anderen antiviralen Wirkstoffen .
Wirkmechanismus
Buciclovir is phosphorylated to its triphosphate form by HSV thymidine kinase in infected cells. The triphosphate form inhibits viral DNA polymerase, preventing the replication of viral DNA. This mechanism is similar to other guanosine analogs, making this compound effective against HSV .
Vergleich Mit ähnlichen Verbindungen
Acyclovir: Another guanosine analog used to treat herpes infections.
Valaciclovir: The L-valine ester of acyclovir, used for similar indications.
Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.
Penciclovir: An antiviral cream used to treat herpes labialis
Uniqueness: Buciclovir is unique due to its specific phosphorylation by HSV thymidine kinase and its potent inhibition of viral DNA polymerase. This specificity makes it highly effective against HSV infections, with fewer side effects compared to other antiviral agents .
Eigenschaften
CAS-Nummer |
86304-28-1 |
|---|---|
Molekularformel |
C9H13N5O3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-amino-9-[(3R)-3,4-dihydroxybutyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)/t5-/m1/s1 |
InChI-Schlüssel |
QOVUZUCXPAZXDZ-RXMQYKEDSA-N |
SMILES |
C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |
Isomerische SMILES |
C1=NC2=C(N1CC[C@H](CO)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |
Verwandte CAS-Nummern |
83470-64-8 (no stereo) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


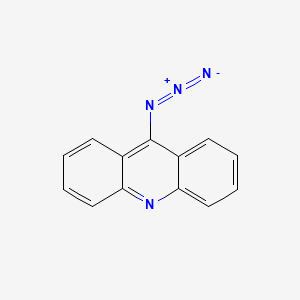

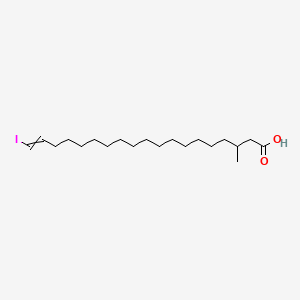
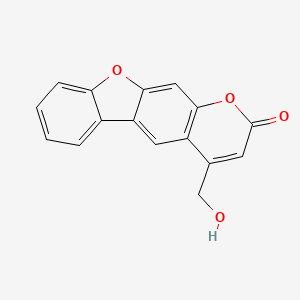
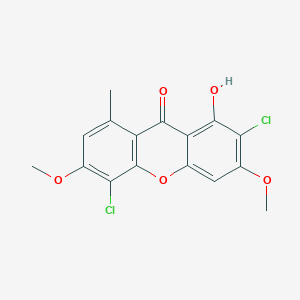
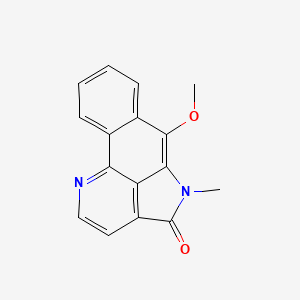
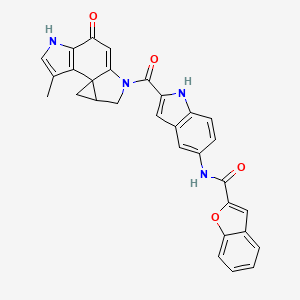
![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)
